molecular formula C11H21N3O2 B4117763 N-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

N-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

Cat. No.: B4117763
M. Wt: 227.30 g/mol
InChI Key: XZORHDRLEIKDHO-UHFFFAOYSA-N
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Description

N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is a chemical compound characterized by its unique structure, which includes an ethanediamide backbone with N-ethyl and N’-[(1-ethylpyrrolidin-2-yl)methyl] substituents

Properties

IUPAC Name

N-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-12-10(15)11(16)13-8-9-6-5-7-14(9)4-2/h9H,3-8H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORHDRLEIKDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1CCCN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide typically involves the reaction of ethanediamide with N-ethylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide oxides, while reduction may produce N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide hydrides .

Scientific Research Applications

N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpyrrolidine: A related compound with similar structural features but different functional groups.

    Ethanediamide derivatives: Compounds with variations in the substituents on the ethanediamide backbone.

Uniqueness

N-ethyl-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is unique due to its specific combination of N-ethyl and N’-[(1-ethylpyrrolidin-2-yl)methyl] groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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